3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid
Overview
Description
The compound “3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound. The presence of the bromo group at the 5th position of the pyridine ring and the carboxyl group attached to the 3rd position via an amide linkage suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the planar pyridine ring, with the bromo, carboxyl, and amide groups potentially influencing the overall geometry of the molecule .Chemical Reactions Analysis
The bromo group on the pyridine ring could potentially undergo various substitution reactions. Additionally, the carboxyl group could participate in typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxyl group could result in the compound having acidic properties. The bromo group might make the compound relatively heavy and potentially more reactive .Scientific Research Applications
Gene Therapy
The structural features of this compound suggest its utility in gene therapy research. Compounds with similar structures have been used to create dendrimer scaffolds . These scaffolds can be used to deliver genetic material into cells, a crucial step in gene therapy aimed at treating genetic disorders.
Antimicrobial Agents
Derivatives of this compound could be synthesized and tested for antimicrobial properties. The brominated pyridine core is a common feature in molecules with antimicrobial activity, and further modification of the compound could lead to the development of new antibiotics or antifungal agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(5-bromopyridine-3-carbonyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-7-3-6(4-11-5-7)9(15)12-2-1-8(13)14/h3-5H,1-2H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDCRYZCDOAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353489 | |
Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
CAS RN |
332874-04-1 | |
Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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